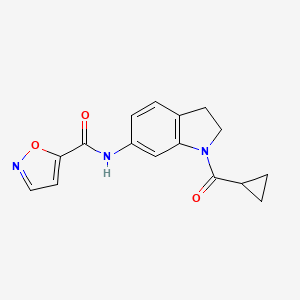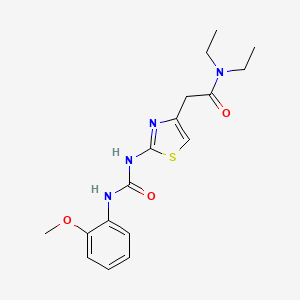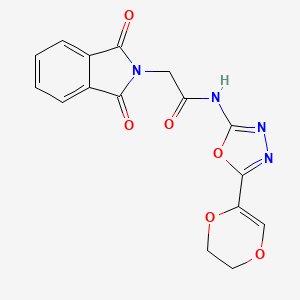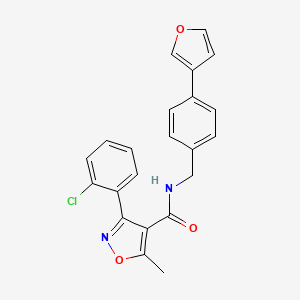![molecular formula C15H24N4O3S B2497367 N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 899993-99-8](/img/structure/B2497367.png)
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves complex chemical reactions, including the palladium-catalyzed Suzuki reaction. This process has been used to create intermediates for targeted molecular structures, demonstrating a high yield and efficiency under optimized conditions such as specific temperatures, solvent ratios, and the presence of a base like Na2CO3 (Zhang et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family often includes intricate hydrogen bonding patterns and the formation of three-dimensional networks. For instance, the crystal structure of related molecules has shown how hydrogen bonds contribute significantly to the stability and conformation of the compound, as observed in various pyrazole derivatives (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide are multifaceted, including various functional group transformations and the formation of complex structures. The reactivity is often explored through the synthesis of derivatives, highlighting the versatility of the pyrazole core in chemical synthesis (Sau et al., 2018).
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Medicinal Chemistry
Research on heterocyclic compounds similar to the one has shown promising results in medicinal chemistry, particularly in the development of beta-adrenergic blocking agents and antihypertensive medications. For example, studies on analogues containing thiazole, isothiazole, and thiadiazole structures have identified compounds with significant beta-adrenergic blocking properties and vasodilating potency, highlighting the potential for cardiovascular disease treatment (Baldwin et al., 1980).
Fluorescent Probes for Biological Applications
Another area of application is the development of fluorescent probes for detecting specific ions in biological systems. A study on a pyrazoline-based fluorescent probe designed for fluoride ion detection in aqueous media demonstrated high selectivity and sensitivity, suggesting the potential use of similar structures in environmental monitoring and biological research (Liu et al., 2015).
Organic Light Emitting Diodes (OLEDs)
The synthesis of platinum(II) complexes with pyrazole chelates related to the compound of interest has been explored for their application in OLEDs. These studies have led to the development of mechanoluminescent materials with high efficiency and stable chromaticity, underscoring the potential of such compounds in advanced display technologies (Huang et al., 2013).
Synthesis and Structural Analysis
Further research has focused on the synthesis and structural analysis of related heterocyclic compounds, aiming to explore their physical properties and reactivity. This includes the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines and the exploration of their potential applications in various fields, from materials science to pharmaceuticals (Ivanov et al., 2017).
Wirkmechanismus
Target of Action
The primary target of the compound N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide is the serine/threonine kinase . This kinase acts as an essential component of the MAP kinase signal transduction pathway .
Mode of Action
N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide interacts with its target, the serine/threonine kinase, to modulate the MAP kinase signal transduction pathway
Biochemical Pathways
The compound N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide affects the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress. The downstream effects of modulating this pathway are complex and depend on the specific cellular context.
Pharmacokinetics
These properties significantly impact the bioavailability of the compound
Result of Action
The molecular and cellular effects of N’-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-N-(1-methoxypropan-2-yl)ethanediamide’s action are complex and depend on the specific cellular context. By modulating the MAP kinase signal transduction pathway, the compound can influence a variety of cellular processes .
Eigenschaften
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N'-(1-methoxypropan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-9(6-22-5)16-13(20)14(21)17-12-10-7-23-8-11(10)18-19(12)15(2,3)4/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAYWWMJHHYMML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[2-(4-bromobenzoyl)imino-6-fluoro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2497292.png)
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2497293.png)







![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2497307.png)